molecular formula C12H12N2O4S2 B014170 DITHIO-BIS-MALEIMIDOETHANE CAS No. 71865-37-7

DITHIO-BIS-MALEIMIDOETHANE

Cat. No.: B014170
CAS No.: 71865-37-7
M. Wt: 312.4 g/mol
InChI Key: SGVWDRVQIYUSRA-UHFFFAOYSA-N
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Description

Dithiobis(N-ethylmaleimide) is a chemical compound known for its ability to modify sulfhydryl groups in proteins and peptides. It is widely used in biochemical and pharmacological research due to its reactivity with thiol groups, making it a valuable tool for studying protein function and structure.

Mechanism of Action

Target of Action

DTME is a homobifunctional, maleimide crosslinker . Its primary targets are sulfhydryl groups (-SH) , typically found in cysteine residues of proteins or peptides . These groups play a crucial role in protein structure and function, and their modification can significantly impact protein activity.

Mode of Action

DTME interacts with its targets through a process known as crosslinking . It forms covalent bonds with sulfhydryl groups on two separate molecules, linking them together . This crosslinking can alter the structure and function of the target proteins. The crosslinks formed by DTME are reversible , meaning they can be cleaved or broken apart under certain conditions, such as the presence of a reducing agent like dithiothreitol (DTT) .

Biochemical Pathways

DTME is commonly used to explore and characterize protein structure (i.e., oligomerization) or protein interactions . By crosslinking proteins, DTME can induce or stabilize protein-protein interactions, leading to the formation of protein complexes. These complexes can then participate in various biochemical pathways, with the specific effects depending on the proteins involved.

Pharmacokinetics

It’s important to note that dtme iswater-insoluble . It must first be dissolved in an organic solvent like DMF or DMSO before it can be added to aqueous reaction buffers . This property could potentially affect its bioavailability and distribution within a biological system.

Result of Action

The molecular and cellular effects of DTME’s action are largely dependent on the specific proteins it targets. By crosslinking proteins, DTME can induce changes in protein conformation, disrupt protein-protein interactions, or stabilize protein complexes . These changes can have wide-ranging effects on cellular processes, from signal transduction to gene expression.

Action Environment

DTME is sensitive to moisture . It should be stored in a desiccated condition to maintain its reactivity . Additionally, the crosslinks formed by DTME can be cleaved by reducing agents . Therefore, the presence of such agents in the environment can influence the stability and efficacy of DTME’s action. Lastly, as DTME is water-insoluble, the solvent used to dissolve it can also impact its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dithiobis(N-ethylmaleimide) is synthesized through the reaction of N-ethylmaleimide with a disulfide compound. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of dithiobis(N-ethylmaleimide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Dithiobis(N-ethylmaleimide) primarily undergoes substitution reactions with thiol groups in proteins and peptides. This reaction results in the formation of a stable thioether bond, which can be used to study protein structure and function .

Common Reagents and Conditions

The reaction of dithiobis(N-ethylmaleimide) with thiol groups is typically carried out in aqueous or organic solvents, with the pH adjusted to neutral or slightly basic conditions. Common reagents used in these reactions include buffers such as Tris-HCl and reducing agents like dithiothreitol .

Major Products Formed

The major product formed from the reaction of dithiobis(N-ethylmaleimide) with thiol groups is a thioether-linked protein or peptide. This modification can be used to study the role of specific cysteine residues in protein function and to investigate protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dithiobis(N-ethylmaleimide) is unique in its ability to form a stable thioether bond with thiol groups while also containing a disulfide linkage. This dual functionality makes it a valuable tool for studying both thiol reactivity and disulfide bond formation in proteins .

Properties

IUPAC Name

1-[2-[2-(2,5-dioxopyrrol-1-yl)ethyldisulfanyl]ethyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVWDRVQIYUSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCSSCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222136
Record name Dithiobis(N-ethylmaleimide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71865-37-7
Record name Dithiobis(N-ethylmaleimide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071865377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dithiobis(N-ethylmaleimide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-maleimidoethyl) Disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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